molecular formula C8H16O2 B12743270 (+)-2-Butyl butyrate CAS No. 116836-55-6

(+)-2-Butyl butyrate

Cat. No.: B12743270
CAS No.: 116836-55-6
M. Wt: 144.21 g/mol
InChI Key: QJHDFBAAFGELLO-ZETCQYMHSA-N
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Description

IUPAC Nomenclature and Molecular Configuration

The International Union of Pure and Applied Chemistry (IUPAC) designates (+)-2-butyl butyrate as butan-2-yl butanoate . This nomenclature reflects its ester structure derived from butanoic acid (C₃H₇COOH) and butan-2-ol (C₄H₉OH). The molecular formula is C₈H₁₆O₂ , with a molar mass of 144.21 g/mol .

The ester functionality arises from the condensation of the hydroxyl group of butan-2-ol with the carboxyl group of butanoic acid. The resulting structure features:

  • A butan-2-yl group (sec-butyl) attached to the oxygen atom
  • A butanoyloxy group (CH₂CH₂COO-) linked to the central oxygen

Synonymous terms include sec-butyl butyrate and butan-2-yl butanoate, both widely used in chemical databases. The compound’s linear structure enables rotational flexibility around single bonds, though steric hindrance from the branched sec-butyl group slightly restricts conformational freedom.

Stereochemical Analysis of the Chiral Center

(+)-2-Butyl butyrate contains one stereogenic center at the second carbon of the butan-2-yl group. This chiral center arises from the four distinct substituents:

  • Methyl group (-CH₃)
  • Ethyl group (-CH₂CH₃)
  • Oxygen-linked butanoyloxy group
  • Hydrogen atom

The R/S configuration determines the compound’s enantiomeric form. For (+)-2-butyl butyrate, the R configuration at the chiral center correlates with its dextrorotatory optical activity. This relationship follows the principle that enantiomers exhibit equal but opposite optical rotations, though absolute rotation magnitudes cannot be predicted from configuration alone.

Experimental data from chiral chromatography and polarimetry confirm the specific rotation $$[α]_D^{20}$$ of the (+)-enantiomer exceeds +5° in organic solvents. The presence of electron-withdrawing ester groups minimally impacts the chiral environment, preserving the optical activity primarily through spatial arrangement.

Comparative Structural Analysis with Butyrate Ester Derivatives

Butyrate esters vary significantly in physical and chemical properties based on alkyl chain length and branching. The following table contrasts (+)-2-butyl butyrate with linear and branched analogues:

Property (+)-2-Butyl Butyrate Methyl Butyrate Ethyl Butyrate Propyl Butyrate
Molecular Formula C₈H₁₆O₂ C₅H₁₀O₂ C₆H₁₂O₂ C₇H₁₄O₂
Molar Mass (g/mol) 144.21 102.13 116.16 130.18
Boiling Point (°C) 152 102 121 142
Density (g/mL) 0.86 0.90 0.88 0.87

Key structural distinctions include:

  • Branching Effects : The sec-butyl group in (+)-2-butyl butyrate reduces molecular symmetry compared to linear esters like propyl butyrate, lowering melting points and altering solubility profiles.
  • Steric Influence : Bulkier substituents increase steric hindrance, slowing ester hydrolysis rates relative to methyl or ethyl derivatives.
  • Optical Activity : Unlike achiral esters (e.g., methyl butyrate), (+)-2-butyl butyrate’s chiral center enables enantiomer-specific interactions in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

116836-55-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

[(2S)-butan-2-yl] butanoate

InChI

InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

QJHDFBAAFGELLO-ZETCQYMHSA-N

Isomeric SMILES

CCCC(=O)O[C@@H](C)CC

Canonical SMILES

CCCC(=O)OC(C)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

The hydroxyl group of butanol attacks the carbonyl carbon of butyric acid, forming a tetrahedral intermediate. This intermediate collapses to release water and form the ester bond.

Key Parameters:

  • Catalysts : Commonly used catalysts include sulfuric acid, solid acids, or metal-based catalysts like Cu-Zn-Cr oxides.
  • Temperature : Optimal synthesis occurs at temperatures ranging from 60°C to 300°C depending on the catalyst used.
  • Pressure : Low-pressure conditions (0.01–1 MPa) are preferred for improved conversion rates in processes using Cu-Zn-Cr catalysts.
  • Molar Ratio : A substrate molar ratio of 3:1 (butanol to butyric acid) yields maximum production.

Advantages:

  • High conversion rates.
  • Simple process design.
  • No waste acid or wastewater production when using advanced catalysts like Cu-Zn-Cr oxides.

Disadvantages:

  • Requires high temperatures and pressures for optimal yields.
  • Lower selectivity under reduced pressure conditions.

Enzymatic Synthesis

Enzymatic synthesis utilizes lipases to catalyze the esterification of butanol and butyric acid. Lipases offer a green chemistry alternative by operating under mild conditions.

Reaction Mechanism:

Lipases provide an active site that stabilizes the transition state during the nucleophilic attack by butanol on butyric acid, enhancing reaction rates.

Key Parameters:

  • Catalyst : Lipases such as Novozym 435 or Aspergillus niger lipase can be used in free or immobilized forms.
  • Temperature : Optimal temperature ranges between 45–60°C for maximum enzyme activity.
  • Substrate Molar Ratio : A ratio of 3:1 (butanol to butyric acid) is ideal for maximum yield.
  • Biocatalyst Mass : Typically, 0.5 g of lipase is sufficient for effective catalysis.

Advantages:

  • Environmentally friendly process.
  • Operates under mild conditions.
  • Enhanced stability and reusability with immobilized enzymes.

Disadvantages:

  • Higher cost due to enzyme production and immobilization.
  • Slower reaction rates compared to chemical synthesis.

Microbial Fermentation

Microbial fermentation leverages engineered strains of bacteria or fungi for sustainable production. This method uses alcohol acyltransferases (AATs) or lipases expressed in microbial cells.

Process Description:

Microorganisms such as Escherichia coli and Clostridium are engineered to produce precursors like butyryl-CoA and butanol. These precursors are converted into (+)-2-butyl butyrate through enzymatic pathways within the microbial cells.

Key Parameters:

  • Strain Engineering : Regulating gene expression levels and optimizing metabolic pathways significantly enhances production.
  • Substrate : Mannitol has been successfully used as a substrate without additional precursors or enzymes, yielding up to 143 g/L of product.
  • Fermentation Conditions : Optimizing organic nitrogen concentrations and adopting two-stage temperature shifts improves yield.

Advantages:

  • Renewable and sustainable process.
  • High product titers with optimized strains.
  • Eliminates dependency on petroleum-based products.

Disadvantages:

  • Requires advanced genetic engineering techniques.
  • Longer production times compared to chemical methods.

Comparative Analysis

Method Catalyst/Agent Temperature (°C) Pressure (MPa) Yield Efficiency Environmental Impact
Chemical Synthesis Cu-Zn-Cr oxides 200–300 0.01–1 High Moderate
Enzymatic Synthesis Lipase (free/immobilized) 45–60 Atmospheric Moderate Low
Microbial Fermentation Engineered microbes Ambient Atmospheric High Very Low

Chemical Reactions Analysis

Types of Reactions

(+)-2-Butyl butyrate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form butyric acid and other oxidation products.

    Reduction: Reduction of the ester can yield butanol and butyric acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, (+)-2-Butyl butyrate can hydrolyze back to butyric acid and butanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Oxidation: Butyric acid and other carboxylic acids.

    Reduction: Butanol and butyric acid.

    Hydrolysis: Butyric acid and butanol.

Scientific Research Applications

Food Industry

  • Flavoring Agent : Used extensively in the food industry to impart fruity flavors to beverages and confectionery products. Its natural occurrence in fruits enhances its appeal as a flavoring agent .
  • Food Preservation : Exhibits potential antimicrobial properties, which can be harnessed for food preservation.

Cosmetic Industry

  • Fragrance Component : Employed in perfumes and cosmetic formulations due to its aromatic properties. Its safety profile makes it suitable for topical applications .

Biofuels

  • Sustainable Energy Source : Research indicates that (+)-2-butyl butyrate can be produced via microbial fermentation processes using renewable biomass feedstocks, positioning it as a potential biofuel component .

Microbial Fermentation

Recent studies have focused on the microbial synthesis of (+)-2-butyl butyrate using engineered strains of Clostridium tyrobutyricum. For instance:

  • An engineered strain achieved a production yield of 62.59 g/L under optimized fed-batch fermentation conditions .
  • The process involves utilizing fermentable sugars and optimizing metabolic pathways to enhance yield.

Enzymatic Synthesis

Enzyme-assisted synthesis has been explored as a more sustainable alternative to traditional chemical methods:

  • A study demonstrated the use of immobilized Candida rugosa lipase for the esterification process, achieving up to 90.2% conversion efficiency under optimized conditions .
  • The enzymatic approach minimizes hazardous by-products typically associated with chemical synthesis.

Case Studies

StudyMethodologyYieldKey Findings
Zhang et al. (2023)Engineered Clostridium tyrobutyricum62.59 g/LHighest reported titer through fed-batch fermentation with mannitol as substrate .
Lim et al. (2019)Enzymatic synthesis using immobilized lipase90.2% conversionDemonstrated superior catalytic efficiency compared to free lipase .
Seo et al. (2021)Microbial fermentation with C. beijerinckii34.7 g/LEmphasized the importance of maintaining butanol levels for optimal production .

Mechanism of Action

The mechanism by which (+)-2-Butyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release butyric acid and butanol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to modulate gene expression by inhibiting histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.

Comparison with Similar Compounds

(+)-2-Butyl butyrate can be compared with other esters such as:

    Ethyl butyrate: Similar fruity aroma but differs in the alcohol component (ethanol vs. butanol).

    Methyl butyrate: Also has a fruity scent but is derived from methanol and butyric acid.

    Butyl acetate: Another ester with a pleasant aroma, but derived from acetic acid and butanol.

The uniqueness of (+)-2-Butyl butyrate lies in its specific combination of butyric acid and butanol, which imparts distinct chemical and sensory properties.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to determine the enantiomeric purity and structural identity of (+)-2-Butyl butyrate?

  • Methodological Answer :

  • Gas Chromatography (GC) with chiral columns is widely used to separate and quantify enantiomers. For example, studies on 2-butyl 7Z-dodecenoate enantiomers employed chiral GC to confirm purity .
  • Nuclear Magnetic Resonance (NMR) with chiral solvating agents can differentiate enantiomers via distinct chemical shift patterns.
  • Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-TOF-MS) enables real-time, high-resolution analysis of volatile compounds like (+)-2-Butyl butyrate in field studies .
    • Data Reference : In field experiments, traps baited with S-7-12 (a 2-butyl 7Z-dodecenoate enantiomer) attracted 136 Adscita mannii males, while R-7-12 attracted 9 Jordanita notata males, with GC-MS validating enantiomer purity .

Q. How can (+)-2-Butyl butyrate be synthesized enantioselectively for pheromone studies?

  • Methodological Answer :

  • Chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution (e.g., lipases) are key for asymmetric synthesis.
  • Chiral chromatography (e.g., HPLC with polysaccharide-based columns) can resolve racemic mixtures.
  • The 2015 study synthesized 2-butyl 7Z-dodecenoate enantiomers via stereoselective esterification, validated by NMR and GC .

Advanced Research Questions

Q. How should a field experiment be designed to test species-specific responses to (+)-2-Butyl butyrate enantiomers?

  • Methodological Answer :

  • Habitat selection : Use geographically diverse sites (e.g., 14 Italian habitats spanning Alps to Calabria) to account for ecological variability .
  • Trap configuration : Deploy sticky traps baited with pure enantiomers (e.g., S-7-12, R-7-12) and mixtures. In the 2015 study, traps with S-7-12 attracted up to 38 A. mannii males in 3 days, while R-7-12 attracted J. notata .
  • Controls : Include solvent-only traps and randomize trap placement to minimize bias.
  • Data collection : Monitor traps at consistent intervals (e.g., 3-day cycles) and record species counts. Use statistical tools (e.g., ANOVA) to analyze attraction efficacy .

Q. How can contradictions in reported pheromone efficacy across studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare results from multiple studies (e.g., Adscita vs. Jordanita responses) to identify confounding variables like enantiomer ratios or habitat conditions .
  • Dose-response experiments : Test varying enantiomer ratios (e.g., 1:1 to 9:1 S:R) to determine optimal attraction thresholds. For example, A. mannii showed higher selectivity for S-7-12 in pure form but partial attraction to mixtures .
  • Ecological validation : Replicate experiments across seasons or regions to assess environmental impacts (e.g., temperature, host plant availability) .

Key Methodological Considerations

  • Ethical compliance : Follow institutional guidelines for field studies (e.g., minimizing ecological disruption, proper waste disposal for synthetic compounds) .
  • Data transparency : Report raw counts, statistical methods, and negative results to avoid publication bias .
  • Cross-disciplinary collaboration : Integrate entomological, chemical, and ecological expertise to optimize experimental design .

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